2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of two chlorine atoms, a cyano group, and a cyclopropyl group attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid typically involves multi-step organic reactions. One common method includes the chlorination of 3-cyanoisonicotinic acid followed by the introduction of the cyclopropyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isonicotinic acids with various functional groups.
Scientific Research Applications
2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano group and chlorine atoms can enhance its binding affinity to these targets, leading to the modulation of biochemical pathways. The cyclopropyl group may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties.
2,4-Dichloro-3-cyano-6-methylisonicotinic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
2,5-Dichloro-3-cyano-6-ethylisonicotinic acid: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
2,5-Dichloro-3-cyano-6-cyclopropylisonicotinic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H6Cl2N2O2 |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2,5-dichloro-3-cyano-6-cyclopropylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-6(10(15)16)5(3-13)9(12)14-8(7)4-1-2-4/h4H,1-2H2,(H,15,16) |
InChI Key |
STKNCKPADFKOIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=C(C(=N2)Cl)C#N)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.